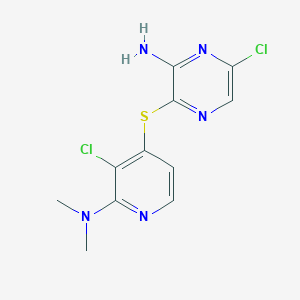
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is a cyclopropane derivative with a methoxycarbonyl group attached to the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.
Esterification: Introducing the methoxycarbonyl group through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of robust catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the methoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Metabolic pathways, signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylacetic acid: Lacks the methoxycarbonyl group.
Methoxycarbonylcyclopropane: Lacks the acetic acid moiety.
Uniqueness
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is unique due to the combination of the cyclopropyl ring and the methoxycarbonyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2-[(1R,2S)-2-methoxycarbonylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
FPGQQCQCZAQBBJ-UHNVWZDZSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[C@@H]1CC(=O)O |
Kanonische SMILES |
COC(=O)C1CC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)




![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)

![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)

![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)

